molecular formula C22H26N2O2 B2973266 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide CAS No. 951505-62-7

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Cat. No. B2973266
M. Wt: 350.462
InChI Key: SXTGEXMAPDRBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) on the endothelin A (ETA) receptor. ET-1 is a potent vasoconstrictor that plays a critical role in the regulation of blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide' involves the condensation of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to form the final product.

Starting Materials
1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, 3,3-dimethylbutanoyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), ammonia

Reaction
Step 1: Dissolve 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and DCC in anhydrous dichloromethane and stir for 30 minutes at room temperature., Step 2: Add 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for an additional 30 minutes., Step 3: Add 3,3-dimethylbutanoyl chloride dropwise to the reaction mixture and stir for 24 hours at room temperature., Step 4: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 5: Dissolve the resulting intermediate in ethanol and add ammonia gas to the solution., Step 6: Stir the reaction mixture for 24 hours at room temperature., Step 7: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain the final product.

Mechanism Of Action

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide selectively blocks the action of ET-1 on the ETA receptor, which is predominantly expressed in vascular smooth muscle cells. ET-1 binding to the ETA receptor leads to vasoconstriction, cell proliferation, and inflammation. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide prevents these effects by competitively binding to the ETA receptor and preventing ET-1 from binding.

Biochemical And Physiological Effects

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been shown to reduce blood pressure, improve cardiac function, and prevent the progression of vascular remodeling in animal models of cardiovascular diseases. It also has potential anti-inflammatory and anti-cancer properties. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been shown to inhibit the migration and invasion of cancer cells and reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide is a selective and potent antagonist of the ETA receptor, which makes it a valuable tool for studying the role of ET-1 in various physiological and pathological processes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

1. Development of more selective and potent ETA receptor antagonists.
2. Investigation of the role of ET-1 and the ETA receptor in other diseases, such as diabetes and kidney disease.
3. Evaluation of the therapeutic potential of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide in combination with other drugs for the treatment of cardiovascular diseases and cancer.
4. Development of alternative methods for the synthesis and purification of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide to reduce its cost and increase its availability.
5. Investigation of the potential side effects and toxicity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide in preclinical and clinical studies.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has been studied extensively for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension. It has been shown to reduce blood pressure, improve cardiac function, and prevent the progression of vascular remodeling in animal models of these diseases. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-18-10-11-19-17(13-18)9-12-21(26)24(19)15-16-7-5-4-6-8-16/h4-8,10-11,13H,9,12,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTGEXMAPDRBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.